3-Chloro-5-phenylpyridazine

Descripción

BenchChem offers high-quality 3-Chloro-5-phenylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-phenylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

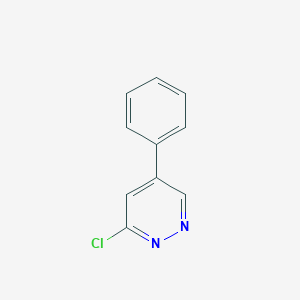

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-5-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUALUOPIVGNCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309930 | |

| Record name | 3-Chloro-5-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86663-08-3 | |

| Record name | 3-Chloro-5-phenylpyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86663-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-5-phenylpyridazine

Introduction

3-Chloro-5-phenylpyridazine is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development. As a derivative of the pyridazine core, this molecule presents a versatile scaffold for the synthesis of novel therapeutic agents. The strategic placement of a chloro group and a phenyl moiety on the pyridazine ring imparts distinct electronic and steric properties, influencing its reactivity, and ultimately its biological activity. A comprehensive understanding of its physicochemical characteristics is paramount for researchers and drug development professionals, as these properties govern every aspect of a compound's journey, from synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a detailed exploration of the core physicochemical properties of 3-Chloro-5-phenylpyridazine. In the absence of extensive experimentally-derived data in publicly accessible literature, this document furnishes robust, computationally-derived data and outlines the rigorous, field-proven experimental protocols for their empirical determination. This dual approach is designed to equip researchers with both a theoretical foundation and the practical methodologies necessary to fully characterize this promising molecule.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and three-dimensional arrangement.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-5-phenylpyridazine | [PubChem][1] |

| CAS Number | 86663-08-3 | [PubChem][1] |

| Molecular Formula | C₁₀H₇ClN₂ | [PubChem][1] |

| Molecular Weight | 190.63 g/mol | [PubChem][1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN=C2)Cl | [PubChem][1] |

| InChI Key | YUALUOPIVGNCMF-UHFFFAOYSA-N | [PubChem][1] |

Structural Representation

The structural architecture of 3-Chloro-5-phenylpyridazine is pivotal to its chemical behavior. The following diagram illustrates the key structural features.

Caption: Molecular structure of 3-Chloro-5-phenylpyridazine.

Physicochemical Data

The following table summarizes the available computed physicochemical data for 3-Chloro-5-phenylpyridazine. These values provide initial estimates and are valuable for guiding experimental design.

| Property | Value | Data Type | Source |

| XLogP3 | 2.4 | Computed | [PubChem][1] |

| Topological Polar Surface Area | 25.8 Ų | Computed | [PubChem][1] |

| Hydrogen Bond Donor Count | 0 | Computed | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [ChemScene][2] |

| Rotatable Bond Count | 1 | Computed | [LookChem][3] |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor and obtain data suitable for drug development, the following experimental protocols are recommended for the empirical determination of key physicochemical properties of 3-Chloro-5-phenylpyridazine.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

-

Sample Preparation: Ensure the 3-Chloro-5-phenylpyridazine sample is thoroughly dried and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Conduct an initial rapid heating to approximate the melting point.

-

Accurate Determination: For a precise measurement, begin heating at a rate of 1-2 °C per minute, starting approximately 10-15 °C below the estimated melting point.

-

Observation and Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range represents the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility in various aqueous and organic solvents is a critical parameter that influences bioavailability, formulation, and purification strategies.

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, dimethyl sulfoxide (DMSO), acetone).

-

Sample Preparation: Add an excess amount of 3-Chloro-5-phenylpyridazine to a known volume of each solvent in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Acid Dissociation Constant (pKa) Determination

The pKa value is crucial for predicting the ionization state of a molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Solution Preparation: Prepare a solution of 3-Chloro-5-phenylpyridazine of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and phenyl rings. The chemical shifts and coupling patterns will provide definitive information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H, C=C, and C=N stretching vibrations of the aromatic and heteroaromatic rings, as well as the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will determine the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern can provide further structural information.

Synthesis and Reactivity Considerations

The synthesis of 3-Chloro-5-phenylpyridazine can be approached through various synthetic routes common for pyridazine derivatives. A plausible method involves the Suzuki coupling of a dihalopyridazine with phenylboronic acid.

The reactivity of 3-Chloro-5-phenylpyridazine is largely dictated by the electron-deficient nature of the pyridazine ring and the presence of the chloro substituent. The chloro group can undergo nucleophilic substitution reactions, providing a handle for further functionalization and the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Conclusion

3-Chloro-5-phenylpyridazine represents a molecule with considerable potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its known physicochemical characteristics, alongside detailed, actionable protocols for the experimental determination of its key properties. By combining computational insights with rigorous experimental validation, researchers can build a robust data package for this compound, enabling its effective progression through the drug development pipeline.

References

-

PubChem. 3-Chloro-5-phenylpyridazine. [Link]

-

Capot Chemical. Specifications of 3-Chloro-5-phenyl-pyridazine. [Link]

-

MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

-

ChemSynthesis. 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. [Link]

-

PubChem. 3-Chloropyridine. [Link]

-

LookChem. 3-Chloro-5-phenylpyridazine. [Link]

-

PubChem. 3-Methyl-5-phenylpyridazine. [Link]

-

Pharmaffiliates. Pyridachlometyl. [Link]

-

ResearchGate. Experimental molar solubility of 3-chloro-N-phenyl-phthalimide in.... [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

-

SciELO Colombia. Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-5-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Chloro-5-phenylpyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Chloro-5-phenylpyridazine, grounded in established scientific principles and experimental best practices.

Introduction: The Significance of 3-Chloro-5-phenylpyridazine

Pyridazine derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 3-Chloro-5-phenylpyridazine, with its specific substitution pattern, serves as a valuable scaffold for the synthesis of more complex molecules. The chloro substituent at the 3-position and the phenyl group at the 5-position create a unique electronic and steric environment, influencing its reactivity and potential biological interactions. Accurate and detailed spectroscopic data is therefore paramount for any research and development involving this compound.

Below is the chemical structure of 3-Chloro-5-phenylpyridazine:

Caption: Molecular structure of 3-Chloro-5-phenylpyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon framework.[2] For 3-Chloro-5-phenylpyridazine, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and the overall integrity of the molecule.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-phenylpyridazine in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrument Parameters: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is advantageous for resolving complex coupling patterns.

-

Data Acquisition: A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.8 - 8.0 | d | ~2-3 | 1H |

| H-6 | ~9.1 - 9.3 | d | ~2-3 | 1H |

| Phenyl H (ortho) | ~7.9 - 8.1 | m | 2H | |

| Phenyl H (meta, para) | ~7.4 - 7.6 | m | 3H |

Note: Predicted values are based on the analysis of similar pyridazine derivatives and general principles of NMR spectroscopy. Actual values may vary slightly depending on the solvent and experimental conditions.[3][4][5]

Interpretation:

-

The protons on the pyridazine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The downfield shift of H-6 is attributed to the deshielding effect of the adjacent nitrogen atom.

-

The protons of the phenyl ring will appear as a multiplet in the aromatic region. The ortho protons are typically shifted further downfield due to the anisotropic effect of the pyridazine ring.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

-

Instrument Parameters: Acquire the spectrum on a spectrometer with a carbon-observe probe.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~158 - 160 |

| C-4 | ~125 - 127 |

| C-5 | ~140 - 142 |

| C-6 | ~150 - 152 |

| Phenyl C (ipso) | ~135 - 137 |

| Phenyl C (ortho) | ~128 - 130 |

| Phenyl C (meta) | ~129 - 131 |

| Phenyl C (para) | ~130 - 132 |

Note: Predicted values are based on the analysis of similar pyridazine derivatives and general principles of NMR spectroscopy.[4][6][7]

Interpretation:

-

The carbon atoms of the pyridazine ring will have distinct chemical shifts. C-3 and C-6, being attached to electronegative nitrogen and chlorine atoms, will be the most downfield.

-

The phenyl carbons will also show distinct signals, with the ipso-carbon (the carbon attached to the pyridazine ring) having a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Instrument Parameters: A standard Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic (Pyridazine and Phenyl) |

| ~1600 - 1450 | C=C and C=N stretch | Aromatic Rings |

| ~1300 - 1000 | C-N stretch | Pyridazine Ring |

| ~800 - 700 | C-Cl stretch | Chloroalkane |

| ~770 - 730 and ~710 - 690 | C-H out-of-plane bend | Monosubstituted Phenyl |

Note: These are characteristic absorption ranges and may vary slightly.[8][9]

Interpretation:

-

The presence of aromatic C-H stretching vibrations confirms the aromatic nature of both the pyridazine and phenyl rings.

-

The characteristic C=C and C=N stretching frequencies in the fingerprint region are indicative of the heterocyclic and aromatic ring systems.

-

The C-Cl stretching vibration provides direct evidence for the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[2]

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: A full scan mass spectrum is acquired to identify the molecular ion and its fragmentation pattern.

Expected Mass Spectrometry Data:

| m/z Value | Ion | Interpretation |

| 190/192 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 155 | [M-Cl]⁺ | Loss of a chlorine radical |

| 128 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[10][11][12]

Fragmentation Pathway:

Caption: Proposed EI-MS fragmentation pathway for 3-Chloro-5-phenylpyridazine.

Interpretation:

-

The molecular ion peak at m/z 190 and 192 confirms the molecular weight of the compound and the presence of a chlorine atom.

-

The loss of a chlorine radical is a common fragmentation pathway for chloro-substituted aromatic compounds.

-

The subsequent loss of HCN is characteristic of nitrogen-containing heterocyclic rings.

-

The presence of a peak at m/z 77 corresponding to the phenyl cation further supports the proposed structure.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 3-Chloro-5-phenylpyridazine. The combined data from NMR, IR, and MS techniques offer a self-validating system for confirming the structure and purity of this important chemical entity. These foundational data are critical for researchers and scientists working on the synthesis of novel derivatives and the development of new pharmaceuticals and materials.

References

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available from: [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives | Request PDF. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines. Available from: [Link]

-

PubChem. 3-Chloro-5-phenylpyridazine. Available from: [Link]

-

Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Available from: [Link]

-

Taylor & Francis Online. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Available from: [Link]

-

NIST WebBook. Pyridazine, 3-chloro-6-methoxy-. Available from: [Link]

-

LookChem. 3-Chloro-5-phenylpyridazine. Available from: [Link]

-

MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Available from: [Link]

-

Global Substance Registration System. 3-CHLORO-6-PHENYLPYRIDAZINE. Available from: [Link]

-

PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Available from: [Link]

-

ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available from: [Link]

-

Capot Chemical. Specifications of 3-Chloro-5-phenyl-pyridazine. Available from: [Link]

-

MDPI. (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. Available from: [Link]

-

Pharmaffiliates. Pyridachlometyl. Available from: [Link]

-

National Center for Biotechnology Information. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

National Center for Biotechnology Information. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available from: [Link]

-

ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available from: [Link]

-

PubMed. Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. tandfonline.com [tandfonline.com]

- 5. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]

- 6. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]

- 10. 3-Chloro-5-phenylpyridazine | C10H7ClN2 | CID 10511902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-Chloro-5-phenylpyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities.[1][2] Among these, the 3-chloro-5-phenylpyridazine core has emerged as a particularly promising starting point for the design of novel therapeutic agents. The presence of the reactive chloro group at the 3-position allows for facile derivatization, enabling the exploration of extensive chemical space and the optimization of biological activity. The phenyl group at the 5-position often serves as a crucial pharmacophoric element, interacting with specific biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of 3-chloro-5-phenylpyridazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights and detailed experimental protocols, to empower your drug discovery endeavors.

Anticancer Activity: Targeting Key Signaling Pathways in Oncology

Derivatives of the 3-chloro-5-phenylpyridazine scaffold have demonstrated significant potential as anticancer agents by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]

Mechanism of Action: Inhibition of EGFR and JNK1 Signaling

A key mechanism underlying the anticancer effects of these derivatives is the inhibition of pivotal protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase 1 (JNK1).[3]

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Certain 3-chloro-5-phenylpyridazine derivatives have been shown to be potent inhibitors of EGFR.[4][5] For instance, novel hybrids of pyridazine-pyrazoline have exhibited excellent EGFR inhibitory effects, with IC50 values as low as 0.65 µM, which is more potent than the approved drug Erlotinib (IC50 = 0.95 µM).[4][5] This inhibition leads to the blockade of downstream signaling cascades, resulting in cell cycle arrest and apoptosis.[3][5]

-

JNK1 Inhibition: The JNK signaling pathway is another critical regulator of cell fate, and its dysregulation is implicated in various cancers. Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway.[2][6][7] One such compound demonstrated the ability to downregulate JNK1 gene expression and reduce the levels of its downstream targets, c-Jun and c-Fos, in solid tumors, while concurrently restoring the activity of the tumor suppressor p53.[6][7]

The following diagram illustrates the inhibition of the EGFR and JNK1 signaling pathways by 3-chloro-5-phenylpyridazine derivatives.

Caption: Inhibition of EGFR and JNK1 signaling pathways by 3-chloro-5-phenylpyridazine derivatives.

Quantitative Anticancer Activity Data

The antiproliferative activity of 3-chloro-5-phenylpyridazine derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes representative IC50 values.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridazine-pyrazoline hybrid | Renal (UO-31) | 0.65 | [4][5] |

| Pyridazine-pyrazoline hybrid | Renal (UO-31) | 0.75 | [4][5] |

| Pyridazine-pyrazoline hybrid | Renal (UO-31) | 0.82 | [4][5] |

| 3-Cyano-2-substituted pyridine | Lung (A-549) | 0.00803 | [8] |

| 3-Cyano-2-substituted pyridine | Mammary (MDA-MB-231) | 0.0103 | [8] |

| 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one | Leukemia (HL 60) | Activity close to methotrexate | [9] |

| 1-Substituted-3-(3-chloro-5-methoxyphenyl)-4-pyridinylpyrazole | Melanoma (MDA-MB-435) | 0.027 | [10] |

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The pyridazine scaffold is also a valuable pharmacophore in the development of novel anti-infective agents. Various substituted 3-chloro-5-phenylpyridazine derivatives have been synthesized and evaluated for their activity against a spectrum of bacterial and fungal pathogens.[3]

Antibacterial Activity

Several studies have highlighted the potent antibacterial effects of pyridazine derivatives. Chloro-substituted derivatives, in particular, have demonstrated strong activity against Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) lower than the standard antibiotic chloramphenicol against E. coli, P. aeruginosa, and S. marcescens.[11] For instance, some novel pyridazinone derivatives showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and A. baumannii with MIC values in the range of 3.74–8.92 µM.[12]

Antifungal Activity

In addition to their antibacterial properties, 3-chloro-5-phenylpyridazine derivatives have also shown promising antifungal activity.[3] Certain halogen- and aryl-substituted imidazo[1,2-b]pyridazine derivatives have exhibited significant activity against various phytopathogenic fungi, with MIC values ranging from 6.25 to 250 µg/mL.[13][14] Some 5-chloro-6-phenylpyridazin-3(2H)-one derivatives displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica.[15]

Quantitative Antimicrobial and Antifungal Data

The following table presents a summary of the antimicrobial and antifungal activities of representative pyridazine derivatives.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Chloro-substituted pyridazine | E. coli | 0.892 - 3.744 | [11] |

| Chloro-substituted pyridazine | P. aeruginosa | 0.892 - 3.744 | [11] |

| Chloro-substituted pyridazine | S. marcescens | 0.892 - 3.744 | [11] |

| Pyridazinone derivative | S. aureus (MRSA) | 3.74 - 8.92 (µM) | [12] |

| Pyridazinone derivative | P. aeruginosa | 3.74 - 8.92 (µM) | [12] |

| Pyridazinone derivative | A. baumannii | 3.74 - 8.92 (µM) | [12] |

| Imidazo[1,2-b]pyridazine derivative | A. flavus | 7.81 | [13] |

| Imidazo[1,2-b]pyridazine derivative | B. cinerea | 15.62 | [13] |

| Thiazolyl-pyridazinedione | P. aeruginosa (resistant) | 0.42 | [16] |

| Thiazolyl-pyridazinedione | S. aureus (resistant) | 1.84 | [16] |

| Thiazolyl-pyridazinedione | Candida albicans | 2.17 | [16] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17][18]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of pyridazinone derivatives are attributed to their ability to modulate various components of the inflammatory cascade. Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1] Others can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and chemokines by targeting enzymes like phosphodiesterase type 4 (PDE4).[19] Furthermore, some pyridazinone-related compounds have been found to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB), a critical transcription factor that orchestrates the expression of numerous inflammatory genes.[1][20]

The following diagram provides a simplified overview of the anti-inflammatory mechanisms of pyridazinone derivatives.

Caption: General synthetic workflow for 3-chloro-5-phenylpyridazine derivatives.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 3,5-dichloropyridazine in a suitable solvent (e.g., toluene and water), add phenylboronic acid, a palladium catalyst (e.g., palladium diacetate with a phosphine ligand), and a base (e.g., potassium fluoride).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 70 °C) for a sufficient period (e.g., 22 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-chloro-5-phenylpyridazine.

-

Derivatization: The resulting 3-chloro-5-phenylpyridazine can be further modified at the chloro position via nucleophilic substitution reactions with various amines, thiols, or other nucleophiles to generate a library of derivatives.

For a more detailed protocol, refer to LookChem.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., HEP3BPN 11, MDA 453, HL 60) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment. [9]2. Compound Treatment: Treat the cells with various concentrations of the synthesized 3-chloro-5-phenylpyridazine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. [21]

Conclusion and Future Directions

The 3-chloro-5-phenylpyridazine scaffold has unequivocally demonstrated its value as a versatile platform for the discovery of novel therapeutic agents with a wide array of biological activities. The compelling anticancer, antimicrobial, and anti-inflammatory properties of its derivatives, coupled with a growing understanding of their mechanisms of action, position this chemical class as a fertile ground for further investigation.

Future research should focus on several key areas. The synthesis and screening of more extensive and diverse libraries of 3-chloro-5-phenylpyridazine derivatives will be crucial for elucidating more precise structure-activity relationships and identifying compounds with enhanced potency and selectivity. In-depth mechanistic studies are warranted to uncover novel biological targets and signaling pathways modulated by these compounds. Furthermore, the evaluation of promising lead candidates in relevant preclinical and in vivo models will be essential to translate the in vitro findings into tangible therapeutic benefits. The continued exploration of the 3-chloro-5-phenylpyridazine core holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Some of the 3(2H)

-

Anti-inflammatory activity of pyridazinones: A review. Arch Pharm (Weinheim). 2022 Aug;355(8):e2200067. [Link]

-

Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity. 2020;17(4):e1900669. [Link]

- Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytop

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. 2022 Jun 10;27(12):3739. [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Semantic Scholar. 2022 Jun 10. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. 2022 Dec 27;28(1):215. [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Med Chem. 2021 Mar 1;12(3):391-399. [Link]

-

Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. 2021 May 26;26(11):3195. [Link]

-

[Antimicrobial activity of new pyridazine derivatives]. Rev Med Chir Soc Med Nat Iasi. 1996 Jan-Jun;100(1-2):153-6. [Link]

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. 2024. [Link]

-

Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorg Med Chem Lett. 2020 Jul 15;30(14):127139. [Link]

- Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. (URL not available)

-

Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules. 2021 Oct 14;26(20):6220. [Link]

-

Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorg Chem. 2021 Jan;106:104473. [Link]

- IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (URL not available)

- Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J 2008;1(1). [Link]

- Synthesis and Antiproliferative Activities of 1-Substituted-3-(3-chloro-5-methoxyphenyl)-4-pyridinylpyrazole Derivatives Against Melanoma Cell Line. (URL not available)

-

Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. 2024 May 21;9(20):23713-23723. [Link]

-

A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Open Access Journal of Pharmaceutical Research. 2017;1(4):1-6. [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Int J Mol Sci. 2021 Jun 29;22(13):7022. [Link]

-

Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway: Scaffold hopping and hybridization-based design, synthesis, molecular modeling, in vitro and in vivo anticancer evaluation. BUE Scholar. 2024. [Link]

-

Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Arch Pharm (Weinheim). 2015 May;348(5):338-46. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. 2022 Oct 18;27(20):6984. [Link]

-

3-Chloro-5-phenylpyridazine. LookChem. [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "Novel 3,6-disubstituted pyridazine derivatives targeting JNK1 pathway:" by Mai M. Shaalan, Essam Eldin A. Osman et al. [buescholar.bue.edu.eg]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]

The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties—including its dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic profiles—render it a versatile and highly valuable core for the design of novel therapeutic agents. Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of approved drugs and a robust pipeline of clinical candidates across critical therapeutic areas. This technical guide provides a comprehensive overview of the core therapeutic applications of pyridazine-containing compounds, focusing on their mechanistic underpinnings in oncology, cardiovascular disease, and inflammation. We will delve into the causality behind experimental design, provide detailed protocols for key validation assays, and present a forward-looking perspective on this indispensable heterocyclic scaffold.

The Pyridazine Core: A Medicinal Chemistry Perspective

The utility of the pyridazine nucleus in drug design is rooted in its distinct electronic and structural features. The presence of two adjacent nitrogen atoms increases polarity and aqueous solubility compared to its carbocyclic analog, benzene, which can significantly improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] The lone pairs of electrons on these nitrogen atoms act as hydrogen bond acceptors, facilitating potent and specific interactions with biological targets such as enzyme active sites and protein receptors. Furthermore, the pyridazine ring can enhance metabolic stability and has been associated with low cytochrome P450 inhibitory effects, a crucial attribute for avoiding drug-drug interactions. This combination of properties makes the pyridazine scaffold a powerful tool for medicinal chemists to optimize lead compounds into viable drug candidates.

Therapeutic Applications in Oncology: Targeting Uncontrolled Growth

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, primarily due to its effectiveness as a core for protein kinase inhibitors.[2] Kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.

Mechanism of Action: Inhibition of VEGFR-2 and Angiogenesis

A key target in modern cancer therapy is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a primary mediator of angiogenesis—the formation of new blood vessels.[2][3] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a powerful therapeutic strategy.[3] Pyridazine-based compounds have been successfully designed to act as potent ATP-competitive inhibitors of the VEGFR-2 kinase domain.[4][5] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades and cutting off the tumor's blood supply.[6]

The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for pyridazine-based inhibitors.

Caption: VEGFR-2 signaling pathway and inhibition by pyridazine compounds.

Key Pyridazine-Based VEGFR-2 Inhibitors

Numerous pyridazine derivatives have been synthesized and evaluated for their anti-angiogenic properties. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency and selectivity.[5]

| Compound Class | Key Structural Features | Target | Potency (IC₅₀) | Reference |

| Pyridazine-Urea Derivatives | Urea moiety linked to a pyridazine core, mimicking the hinge-binding region of known inhibitors. | VEGFR-2 | 60.7 nM - 1.8 µM | [5] |

| Imidazo[1,2-b]pyridazine | Fused heterocyclic system providing a rigid scaffold for kinase interaction. | Pan-kinase (incl. VEGFR-2) | 0.95 nM (TAK-593) | [4][5] |

| Thiadiazole Pyridazines | Combination of thiadiazole and pyridazine rings. | Angiogenesis (in vitro) | Potent activity | [7] |

| Pyridazine Derivatives | Various substitutions on the pyridazine core. | VEGFR-2 | 92.2% inhibition at 10 µM | [8] |

Applications in Cardiovascular Disease

Pyridazinone derivatives, a subset of pyridazines with a carbonyl group, have shown significant therapeutic potential in treating cardiovascular disorders, particularly heart failure and hypertension.[9] Their mechanisms of action often involve modulating intracellular signaling pathways that control cardiac contractility and vascular tone.

Mechanism of Action: Vasodilation and Inotropy

Pyridazine-based drugs exert their cardiovascular effects through multiple mechanisms:

-

Calcium Sensitization: Compounds like Levosimendan increase the sensitivity of cardiac troponin C to calcium, enhancing myocardial contractility without significantly increasing intracellular calcium concentration.[9][10] This leads to a more forceful contraction of the heart muscle with no increase in oxygen demand.[9]

-

Phosphodiesterase (PDE) Inhibition: Some pyridazinones, such as Bemoradan, are potent inhibitors of phosphodiesterase III (PDE3).[11] PDE3 inhibition leads to increased levels of cyclic AMP (cAMP) in cardiac and vascular smooth muscle cells, resulting in positive inotropy (increased contractility) and vasodilation.

-

Direct Vasodilation: Hydralazine, one of the earliest pyridazine drugs, acts as a direct-acting smooth muscle relaxant, primarily in arterioles.[12][13] Its mechanism involves inhibiting the release of calcium from the sarcoplasmic reticulum and potentially increasing the bioavailability of nitric oxide, leading to reduced peripheral resistance and lower blood pressure.[13][14][15][16]

Notable Pyridazine-Based Cardiovascular Drugs

| Drug Name | Core Structure | Primary Mechanism(s) | Therapeutic Use | Reference |

| Levosimendan | Pyridazinone-dinitrile | Calcium Sensitizer, K-ATP Channel Opener | Decompensated Heart Failure | [9][17] |

| Hydralazine | Hydrazinophthalazine | Direct Arteriolar Vasodilator | Hypertension, Heart Failure | [12][13] |

| Bemoradan | Pyridazinone | Phosphodiesterase III Inhibitor | Congestive Heart Failure | [11] |

Anti-inflammatory Potential of Pyridazine Compounds

Chronic inflammation is a driver of numerous diseases. Pyridazine and pyridazinone derivatives have been investigated as potent anti-inflammatory agents, primarily by targeting key enzymes and mediators in the inflammatory cascade.[18][19][20]

Mechanism of Action: COX-2 Inhibition and Cytokine Modulation

The anti-inflammatory effects of pyridazines are largely attributed to two main mechanisms:

-

Selective COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for producing prostaglandins that mediate pain and inflammation.[21] Unlike the constitutive COX-1 isoform, COX-2 is induced during inflammation. Pyridazine derivatives have been developed as selective COX-2 inhibitors, offering the potential for anti-inflammatory efficacy with a better gastrointestinal safety profile compared to non-selective NSAIDs.[22][23]

-

Modulation of Pro-inflammatory Cytokines: Pyridazine compounds have been shown to regulate inflammatory pathways by reducing the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19][20][24] These cytokines play a central role in sustaining inflammatory responses in diseases like rheumatoid arthritis.[18]

Experimental Protocols for Compound Evaluation

The validation of novel pyridazine compounds requires robust and reproducible experimental models. The following sections provide step-by-step methodologies for key assays.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to quantify the inhibitory effect of a test compound on VEGFR-2 kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[6][11][25][26][27]

Workflow Diagram:

Caption: Workflow for an in vitro luminescence-based VEGFR-2 kinase assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer by diluting a 5x stock.

-

Thaw recombinant human VEGFR-2 enzyme on ice and dilute to a working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[25]

-

Prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500 µM stock), and a suitable substrate (e.g., Poly(Glu:Tyr, 4:1)).[11][25]

-

Prepare a stock solution of the pyridazine test compound in DMSO and perform serial dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[11]

-

-

Assay Procedure:

-

Add 25 µL of the master mixture to each well of a white 96-well plate.[11]

-

Add 5 µL of diluted test compound to "Test Wells."

-

Add 5 µL of vehicle (buffer with DMSO) to "Positive Control" and "Blank" wells.

-

To initiate the reaction, add 20 µL of diluted VEGFR-2 enzyme to "Test" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to "Blank" wells.[11]

-

Incubate the plate at 30°C for 45 minutes.[25]

-

-

Signal Detection:

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percentage of inhibition relative to the "Positive Control."

-

Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Ex Vivo Aortic Ring Vasodilation Assay

This assay assesses the vasodilatory properties of a compound on isolated arterial rings, providing a functional measure of its effect on vascular smooth muscle tone.[28][29][30][31][32]

Step-by-Step Protocol:

-

Tissue Preparation:

-

Humanely euthanize a rat and dissect the thoracic aorta in cold, oxygenated Krebs buffer.

-

Carefully clean the aorta of surrounding connective and adipose tissue.

-

Slice the aorta into uniform rings of 1-2 mm width.[28]

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing Krebs buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).

-

-

Contraction and Viability Check:

-

Induce a submaximal contraction with a vasoconstrictor agent like phenylephrine (e.g., 0.1 µM).[29]

-

Once the contraction is stable, assess endothelium integrity by adding acetylcholine (e.g., 1 µM). A relaxation of >80% indicates a functional endothelium.

-

-

Compound Testing:

-

Wash the rings and re-contract with phenylephrine.

-

Once a stable plateau is reached, add the pyridazine test compound in a cumulative, concentration-dependent manner.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and calculate the EC₅₀ value.

-

Future Perspectives and Conclusion

The pyridazine heterocycle continues to be a highly valuable and versatile scaffold in medicinal chemistry.[18] Its proven success in oncology and cardiovascular medicine provides a strong foundation for future exploration. Emerging applications in neurodegenerative disorders, infectious diseases, and metabolic syndromes are currently under active investigation. The continued application of rational drug design, structure-activity relationship studies, and innovative screening methodologies will undoubtedly lead to the discovery of new pyridazine-based therapeutics with enhanced potency, selectivity, and safety profiles. For drug development professionals, the pyridazine nucleus represents a privileged starting point for creating the next generation of impactful medicines.

References

-

Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Levosimendan. (n.d.). PubMed. Retrieved from [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (n.d.). ResearchGate. Retrieved from [Link]

-

A Quantitative in Vivo Mouse Model Used to Assay Inhibitors of Tumor-induced Angiogenesis. (n.d.). AACR Journals. Retrieved from [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (n.d.). PubMed. Retrieved from [Link]

-

New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. (2019). Bioorganic Chemistry. Retrieved from [Link]

-

Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2019). PubMed Central. Retrieved from [Link]

-

Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. (2023). ResearchGate. Retrieved from [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (n.d.). Bentham Science. Retrieved from [Link]

-

Hydralazine. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. (2023). PubMed. Retrieved from [Link]

-

Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Whole-body and intravital optical imaging of angiogenesis in orthotopically implanted tumors. (n.d.). PNAS. Retrieved from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. Retrieved from [Link]

-

Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). J-Stage. Retrieved from [Link]

-

Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. (2020). PubMed Central. Retrieved from [Link]

-

Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. Retrieved from [Link]

-

Structures of VEGFR-2 inhibitors approved for clinical use. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Tumor Angiogenesis: Methods to Analyze Tumor Vasculature and Vessel Normalization in Mouse Models of Cancer. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Levosimendan in Cardiogenic Shock. (2024). European Cardiology Review. Retrieved from [Link]

-

Mouse models for studying angiogenesis and lymphangiogenesis in cancer. (n.d.). PubMed Central. Retrieved from [Link]

-

Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Current methods for assaying angiogenesis in vitro and in vivo. (n.d.). PubMed Central. Retrieved from [Link]

-

VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. Retrieved from [Link]

-

A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. (2020). PubMed Central. Retrieved from [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (n.d.). Semantic Scholar. Retrieved from [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Direct Acting Vasodilators. (n.d.). CV Pharmacology. Retrieved from [Link]

-

Aortic ring vasoreactivity assay. (Upper) Functionality of the... (n.d.). ResearchGate. Retrieved from [Link]

-

Aortic Ring Assay. (n.d.). PubMed Central. Retrieved from [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). PubMed Central. Retrieved from [Link]

-

What is the mechanism of action of hydralazine (direct vasodilator)? (2025). Dr.Oracle. Retrieved from [Link]

-

Aortic Ring Assay. (2023). YouTube. Retrieved from [Link]

-

In Vitro Vascular Activity. (2025). CorDynamics. Retrieved from [Link]

-

Hydralazine Mechanism of Action. (2024). Medicover Hospitals. Retrieved from [Link]

-

Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. (2025). ResearchGate. Retrieved from [Link]

-

Pharmacology of levosimendan: inotropic, vasodilatory and cardioprotective effects. (n.d.). PubMed. Retrieved from [Link]

-

What is the mechanism of Hydralazine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

-

molecular mechanisms and clinical implications: consensus of experts on the mechanisms of action of levosimendan. (2012). PubMed. Retrieved from [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved from [Link]

-

Сalcium sensitizers. Levosimendan. Mechanism of action, side effects, indications, dosage. (2019). YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and anti-angiogenic activity of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 9. Levosimendan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Hydralazine - Wikipedia [en.wikipedia.org]

- 13. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 14. droracle.ai [droracle.ai]

- 15. medicoverhospitals.in [medicoverhospitals.in]

- 16. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 17. Pharmacology of levosimendan: inotropic, vasodilatory and cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 | Bentham Science [benthamscience.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 28. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. In Vitro Vascular Activity - CorDynamics [cordynamics.com]

A Technical Guide to the Antifungal Potential of 3-Chloro-5-phenylpyridazine Analogs

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the pyridazine scaffold, have emerged as a promising area of research due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the antifungal properties of 3-Chloro-5-phenylpyridazine analogs. While direct research on this specific scaffold is nascent, this guide synthesizes available data on related pyridazine derivatives, proposes potential mechanisms of action, outlines synthetic strategies, and provides detailed protocols for in vitro evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.

Introduction: The Pyridazine Scaffold in Antifungal Drug Discovery

Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyridazine nucleus is a key structural motif in several compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects[1]. Their synthetic tractability and the ability to introduce diverse substituents allow for the fine-tuning of their physicochemical and pharmacological properties.

While a number of pyridazine-containing compounds have been investigated for their fungicidal properties, particularly in the agrochemical sector, their potential as clinical antifungal agents is an area of growing interest[2][3]. The core structure of 3-Chloro-5-phenylpyridazine presents a unique combination of a reactive chloro group amenable to further functionalization and a phenyl ring that can be substituted to modulate lipophilicity and target interactions. This guide will delve into the available information and future prospects of this specific class of pyridazine analogs.

Synthesis of 3-Chloro-5-phenylpyridazine Analogs

The synthetic accessibility of a compound class is a critical factor in its viability for drug development. The 3-Chloro-5-phenylpyridazine core can be efficiently synthesized, providing a versatile starting point for the generation of a library of analogs.

A common and effective method for the synthesis of the core structure involves a Suzuki coupling reaction between 3,5-dichloropyridazine and phenylboronic acid. This reaction is typically catalyzed by a palladium complex and proceeds with good yield[4].

Caption: General synthetic scheme for 3-Chloro-5-phenylpyridazine.

Further derivatization can be achieved by nucleophilic substitution of the chlorine atom at the 3-position. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, leading to a diverse library of analogs for antifungal screening.

Proposed Mechanism of Antifungal Action

The precise mechanism of action for the antifungal activity of 3-Chloro-5-phenylpyridazine analogs has not been definitively elucidated. However, based on the known mechanisms of other nitrogen-containing heterocyclic antifungals, several hypotheses can be proposed.

Many antifungal agents function by disrupting the fungal cell membrane, inhibiting cell wall synthesis, or interfering with essential cellular processes like nucleic acid and protein synthesis[5]. Azole antifungals, for example, inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane[5].

It is plausible that pyridazine derivatives could exert their antifungal effects through one or more of the following mechanisms:

-

Disruption of Ergosterol Biosynthesis: The pyridazine ring may interact with enzymes in the ergosterol biosynthesis pathway, similar to azole antifungals.

-

Inhibition of Cell Wall Synthesis: Some pyridazinone derivatives have been identified as inhibitors of β-1,3-glucan synthase, a key enzyme in fungal cell wall biosynthesis[6].

-

Interference with Cellular Respiration: The electron-deficient nature of the pyridazine ring could allow these compounds to interfere with mitochondrial electron transport chain function.

-

Chelation of Metal Ions: The nitrogen atoms in the pyridazine ring could chelate essential metal ions required for the function of fungal enzymes.

Caption: Hypothetical antifungal mechanisms of pyridazine analogs.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for 3-Chloro-5-phenylpyridazine analogs is not yet available, preliminary insights can be drawn from related pyridazine derivatives. For a series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, the nature of the substituent at the N-2 position was found to significantly influence antifungal activity against various plant pathogenic fungi[2][3].

Key considerations for SAR exploration of 3-Chloro-5-phenylpyridazine analogs include:

-

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the 5-phenyl ring can impact lipophilicity, which in turn affects cell penetration and target engagement. Electron-withdrawing or electron-donating groups could modulate the electronic character of the entire molecule.

-

Modifications at the 3-Position: The chloro group at the 3-position is a key site for derivatization. Replacing the chlorine with different nucleophiles (e.g., amines, thiols) will introduce a variety of functional groups that can participate in hydrogen bonding or other interactions with the target enzyme or receptor.

-

Introduction of Additional Heterocycles: Incorporating other heterocyclic moieties, such as thiadiazoles or oxadiazoles, has been shown to enhance the antifungal activity of some pyridazinone derivatives[2].

A systematic approach to SAR, involving the synthesis and screening of a diverse library of analogs, will be crucial to identify the key structural features required for potent and broad-spectrum antifungal activity.

Experimental Protocols: In Vitro Antifungal Susceptibility Testing

A standardized and reproducible method for evaluating the antifungal activity of novel compounds is essential for drug discovery efforts. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents[7][8].

Broth Microdilution Assay Protocol

This protocol is adapted from the CLSI M27-A3 guidelines with modifications suitable for screening novel compounds[7][9].

Materials:

-

Test compounds (3-Chloro-5-phenylpyridazine analogs) dissolved in a suitable solvent (e.g., DMSO).

-

Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-

Sterile saline (0.85%).

-

Incubator.

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each test compound in 100% DMSO.

-

Perform a serial two-fold dilution of the compounds in the 96-well plate using RPMI-1640 medium to achieve final concentrations ranging from, for example, 64 µg/mL to 0.125 µg/mL. The final volume in each well should be 100 µL.

-

Ensure the final concentration of DMSO does not exceed 1%, as it can inhibit fungal growth.

-

-

Inoculum Preparation (for Yeasts):

-

Subculture the yeast isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

-

Harvest mature colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm), which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute the adjusted inoculum in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Inoculation of Microtiter Plates:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the diluted compounds. The final volume in each well will be 200 µL.

-

Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

-

Incubation:

-

Seal the plates and incubate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Data Presentation

Quantitative data from antifungal susceptibility testing should be presented in a clear and organized manner to facilitate comparison between compounds. A tabular format is ideal for summarizing MIC values.

| Compound ID | Substituent at 3-position | Substituent on Phenyl Ring | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans | MIC (µg/mL) vs. A. fumigatus |

| Parent | Cl | H | Data to be determined | Data to be determined | Data to be determined |

| Analog 1 | -NHCH₃ | 4-F | Data to be determined | Data to be determined | Data to be determined |

| Analog 2 | -SCH₂CH₃ | 4-Cl | Data to be determined | Data to be determined | Data to be determined |

| Analog 3 | -OCH₃ | 2,4-diCl | Data to be determined | Data to be determined | Data to be determined |